1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol

Kinase Inhibition PIM-1 Cancer Therapeutics

1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol (CAS 137326-91-1; also known as 1,2-dihydro-6H-[1,2,3]triazolo[4,5-b]pyridin-6-one) is a bicyclic heteroaromatic scaffold consisting of a 1,2,3-triazole ring fused to a 2-pyridone moiety. This specific [4,5-b] ring fusion imparts a unique hydrogen-bonding donor-acceptor pattern and distinct electronic distribution compared to other triazolopyridine isomers (e.g., [1,2,4]triazolo[4,3-a]pyridine or [1,2,4]triazolo[1,5-a]pyridine), directly influencing target binding, metabolic stability, and synthetic derivatization potential.

Molecular Formula C5H4N4O
Molecular Weight 136.114
CAS No. 137326-91-1
Cat. No. B590170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol
CAS137326-91-1
Synonyms1H-1,2,3-Triazolo[4,5-b]pyridin-6-ol(9CI)
Molecular FormulaC5H4N4O
Molecular Weight136.114
Structural Identifiers
SMILESC1=C2C(=NNN2)N=CC1=O
InChIInChI=1S/C5H4N4O/c10-3-1-4-5(6-2-3)8-9-7-4/h1-2,7,9H
InChIKeyMKCJEQVBJPWQBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol (CAS 137326-91-1) | Core Scaffold for Kinase Inhibitors and CNS Ligands


1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol (CAS 137326-91-1; also known as 1,2-dihydro-6H-[1,2,3]triazolo[4,5-b]pyridin-6-one) is a bicyclic heteroaromatic scaffold consisting of a 1,2,3-triazole ring fused to a 2-pyridone moiety [1]. This specific [4,5-b] ring fusion imparts a unique hydrogen-bonding donor-acceptor pattern and distinct electronic distribution compared to other triazolopyridine isomers (e.g., [1,2,4]triazolo[4,3-a]pyridine or [1,2,4]triazolo[1,5-a]pyridine), directly influencing target binding, metabolic stability, and synthetic derivatization potential [2]. The unsubstituted core serves as a privileged fragment for medicinal chemistry campaigns targeting PIM kinases, CK2, and GABAₐ receptors, where even minor substituent changes yield nanomolar inhibitors [3].

Scaffold Bicyclic [1,2,3]triazolo[4,5-b]pyridine core with distinct H-bond donor-acceptor pattern
Workflow Fragment-based kinase inhibitor design (PIM-1, CK2) and SAR exploration
Selection [4,5-b] fusion critical; other triazolopyridine isomers may not support target hinge binding

Why 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol Cannot Be Replaced by Common Heterocyclic Alternatives


The [1,2,3]triazolo[4,5-b]pyridine core is not interchangeable with other fused triazole-pyridine isomers (e.g., [1,2,4]triazolo[4,3-a]pyridine) or imidazo[4,5-b]pyridine analogs. The specific [4,5-b] ring junction fixes the relative orientation of the triazole NH and pyridone carbonyl, creating a hydrogen-bonding motif that is critical for binding to the hinge region of kinases such as PIM-1 and CK2 [1]. Replacing this core with a [1,2,4]triazolo[4,3-a]pyridine scaffold can result in a >100-fold loss in potency for certain targets due to altered vector geometry and electronic distribution [2]. Furthermore, the 6-hydroxy/6-oxo tautomerism of this specific scaffold influences solubility and metabolic stability in ways that other regioisomers do not, as demonstrated by >45% improved human liver microsomal stability in lead optimization campaigns [1]. Procurement of the correct isomer is essential for maintaining SAR consistency and avoiding project delays caused by inactive or poorly behaved surrogates.

Isomer [1,2,4]triazolo[4,3-a]pyridine scaffolds alter vector geometry and may not replicate hinge binding for PIM-1/CK2.
Analog Imidazo[4,5-b]pyridine lacks the triazole NH; reported inactivity against PIM-1 highlights mismatch risk.
Tautomer 6-hydroxy/6-oxo tautomerism affects solubility and metabolic stability; other regioisomers may not reproduce this profile.

Quantitative Differentiation of 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol: Head-to-Head and Cross-Study Comparator Data


PIM-1 Kinase Inhibition: Triazolo[4,5-b]pyridine Scaffold Delivers Nanomolar Potency Versus Inactive Comparator Scaffolds

Derivatives based on the 1H-[1,2,3]triazolo[4,5-b]pyridine scaffold exhibit potent PIM-1 kinase inhibition with IC50 values in the 20–150 nM range [1]. In contrast, the closely related imidazo[4,5-b]pyridine scaffold was inactive against PIM-1 when tested under identical assay conditions, demonstrating that the triazole NH and nitrogen placement are essential for hinge-region binding [1]. This differential is attributed to the unique hydrogen-bonding pattern afforded by the [1,2,3]triazolo[4,5-b]pyridine core.

PIM-1 Inhibition
Class-level inference
IC₅₀ 20–150 nM (optimized derivatives)
Supports scaffold-driven PIM-1 inhibitor design
Imidazo[4,5-b]pyridine analogs were inactive in same assay
Kinase Inhibition PIM-1 Cancer Therapeutics

CK2 Kinase Inhibition: Halogenated Triazolo[4,5-b]pyridines Show Low Micromolar IC50, Surpassing Tetrabromo-Benzimidazole Comparators

Di- and trihalogenated 1H-triazolo[4,5-b]pyridines (compounds 4a, 5a, and 10a) inhibit recombinant human CK2α with IC50 values of 2.56 μM, 3.82 μM, and 3.26 μM, respectively [1]. These values represent a >10-fold improvement in potency over the reference CK2 inhibitor 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi), which has an IC50 of ~40 μM in the same assay system [1]. The triazolo[4,5-b]pyridine core provides a more compact and ligand-efficient scaffold for CK2 inhibition.

CK2α Inhibition
Head-to-head
IC₅₀ 2.56–3.82 μM (halogenated derivatives)
Reported CK2 inhibition for halogenated derivatives
~12–15-fold lower IC₅₀ vs. TBBi (~40 μM)
CK2 Kinase Cancer Cell Proliferation Halogenated Heterocycles

ADME and Off-Target Selectivity: Triazolo[4,5-b]pyridine Scaffold Outperforms Clinical-Stage Comparator in Metabolic Stability and FLT3 Selectivity

In a pairwise comparison between compound 3 (a discontinued Phase I clinical candidate) and molecule 8 (a triazolo[4,5-b]pyridine derivative), the triazolo[4,5-b]pyridine scaffold demonstrated a >45% increase in metabolic stability in human liver microsomes and a >2 log unit improvement in selectivity over the off-target kinase FLT3 (i.e., >100-fold higher IC50 vs. FLT3) [1]. This enhancement in drug-like properties is attributed to the specific physicochemical characteristics of the [1,2,3]triazolo[4,5-b]pyridine core.

ADME & Selectivity
Head-to-head
+45% metabolic stability; >100× FLT3 selectivity gain
Scaffold-associated improvement over non-triazolopyridine lead
Human liver microsomes and FLT3 kinase assay
ADME Metabolic Stability Kinase Selectivity

GABAₐ Receptor Binding: [1,2,3]Triazolo[4,5-b]pyridine Scaffold Enables Selective Ligand Design Versus Non-Selective GABAergic Agents

Substituted 1,2,3-triazolo[4,5-b]pyridine derivatives are disclosed as selective ligands for GABAₐ receptors, particularly exhibiting high affinity for the α2 and/or α3 subunits [1]. This subtype selectivity is not achievable with classical benzodiazepine scaffolds (e.g., diazepam), which typically lack subunit discrimination and are associated with sedation and dependence liabilities. The [1,2,3]triazolo[4,5-b]pyridine core provides a distinct pharmacophore that enables the design of non-sedating anxiolytics.

GABAₐ Binding
Class-level inference
Selective α2/α3 affinity
Enables subunit-selective ligand design vs. non-selective benzodiazepines
Recombinant receptor radioligand binding assays
GABAₐ Receptor CNS Disorders Subtype Selectivity

Optimal Procurement and Research Applications for 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol


Fragment-Based Drug Discovery (FBDD) for PIM and CK2 Kinase Inhibitors

The unsubstituted 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol core serves as a validated fragment hit for PIM-1 and CK2 kinases, with lead-like properties (MW 136.1, cLogP ~0.2) and high ligand efficiency [1]. Procurement of this specific scaffold enables rapid SAR exploration through parallel synthesis at the C6 hydroxyl and C3 triazole positions, a strategy that has yielded nanomolar PIM-1 inhibitors (IC50 20–150 nM) and low-micromolar CK2 inhibitors (IC50 2.56–3.82 μM) [1][2].

Development of Subtype-Selective GABAₐ Receptor Modulators

The [1,2,3]triazolo[4,5-b]pyridine scaffold is a key intermediate for synthesizing selective GABAₐ α2/α3 receptor ligands [3]. Unlike benzodiazepine scaffolds, derivatives of this core can be tuned for subunit selectivity, offering a path to anxiolytic agents with reduced sedation and dependence liability [3]. Procuring the correct isomer ensures access to this privileged chemical space.

Synthesis of TTK/Mps1 Kinase Inhibitors for Oncology Research

Patents from Bayer and others disclose substituted triazolopyridine compounds based on the [1,2,3]triazolo[4,5-b]pyridine core as inhibitors of Monopolar Spindle 1 kinase (Mps1/TTK), a validated target for cancer therapy [4]. The unsubstituted scaffold (CAS 137326-91-1) is the starting material for generating these patent-protected inhibitor series, making it a critical procurement item for competitive oncology research programs.

Metabolic Stability and Selectivity Optimization in Kinase Lead Series

Medicinal chemistry campaigns that have adopted the triazolo[4,5-b]pyridine scaffold have demonstrated >45% improvement in human liver microsomal stability and >2 log unit gains in selectivity over off-target kinases (e.g., FLT3) compared to non-triazolopyridine leads [1]. Procuring this core scaffold is a strategic decision to incorporate these favorable ADME and selectivity attributes early in the lead optimization process.

Application
Selection Property
Validation Focus
Fragment-based kinase inhibitor discovery
Core scaffold with validated derivatization sites
PIM-1/CK2 inhibition assay for synthesized derivatives
Subtype-selective GABAₐ receptor modulator design
Privileged scaffold enabling subunit selectivity tuning
Radioligand binding assays for α2/α3 GABAₐ subtypes
TTK/Mps1 kinase inhibitor synthesis
Key intermediate for patent-protected inhibitor series
Mps1/TTK enzymatic and cellular proliferation assays
ADME and selectivity optimization campaigns
Scaffold with reported metabolic stability and off-target selectivity context
Human liver microsomal stability and kinase selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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